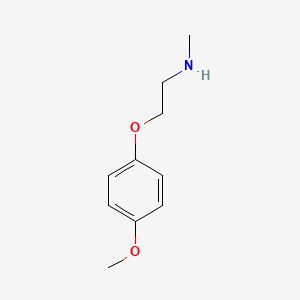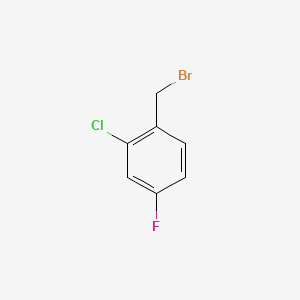
2-Chloro-4-fluorobenzyl bromide
Descripción general
Descripción
2-Chloro-4-fluorobenzyl bromide is a white to light yellow crystal powder . It is used as a reagent in the synthesis of a variety of compounds, such as pharmaceuticals, agrochemicals, and industrial chemicals .
Synthesis Analysis
2-Chloro-4-fluorobenzyl bromide can be obtained by reacting 2-chloro-4-fluorotoluene with N-bromosuccinimide . It is used to synthesize 2-chloro-4-fluorobenzaldehyde .Molecular Structure Analysis
The molecular formula of 2-Chloro-4-fluorobenzyl bromide is C7H5BrClF . Its molecular weight is 223.47 g/mol . The compound is solid at 20°C .Chemical Reactions Analysis
Upon thermal decomposition, 2-Chloro-4-fluorobenzyl bromide can release irritating gases and vapors . It does not undergo hazardous polymerization under normal processing .Physical And Chemical Properties Analysis
2-Chloro-4-fluorobenzyl bromide is a white to light yellow to light orange powder to crystal . The compound has a melting point range of 37.0 to 41.0°C , and it is soluble in methanol .Aplicaciones Científicas De Investigación
Synthesis of Radiopharmaceuticals
2-Chloro-4-fluorobenzyl bromide has been utilized in the synthesis of radiopharmaceuticals. For instance, it has been used in the preparation of [18F]fluororinated analogs of benzamide neuroleptics, which are significant in the study of the brain and its disorders (Hatano, Ido, & Iwata, 1991).
Organic Synthesis
This compound has applications in organic synthesis, such as in the alkylation of sulfamic esters, leading to the production of various N-dialkyled products or corresponding ethers (Debbabi, Beji, & Baklouti, 2005).
Crystal Structure Analysis
In crystallography, 2-Chloro-4-fluorobenzyl bromide is used in the synthesis of specific compounds whose structures are analyzed for potential applications, such as in anticancer research. One example is the synthesis of 2,9-bis(2-fluorobenzyl)-β-carbolinium bromide, which has shown potential as an anticancer agent (Mohideen et al., 2017).
Chemical Reactions
This chemical is also significant in facilitating specific chemical reactions. For example, it is involved in the formation of 4H-1-benzopyrans through a tandem SN2-SNAr reaction sequence, contributing to the creation of functionalized organic compounds (Bunce, Rogers, Nago, & Bryant, 2008).
Synthesis of Fluorinated α-Amino Acids
The compound is used in the synthesis of fluorinated α-amino acids, which are intermediates in positron emission tomography (PET). This is crucial in medical imaging techniques, especially in the brain and cancer research (Zaitsev et al., 2002).
Protective Group in Organic Synthesis
It acts as a protective group in organic synthesis. For instance, the 4-(tert-butyldiphenylsiloxy)-3-fluorobenzyl group, derived from 2-Chloro-4-fluorobenzyl bromide, serves as a protective group for alcohols in complex organic syntheses (Crich, Li, & Shirai, 2009).
Synthesis of Complexes
The compound is involved in the synthesis of various complexes, which are analyzed for their structural properties. These complexes have implications in various fields, including material science and medicinal chemistry (Jing & Img, 2003).
Safety And Hazards
2-Chloro-4-fluorobenzyl bromide is considered hazardous. It causes severe skin burns and eye damage . It may be corrosive to metals . Safety measures include avoiding breathing its dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gear, and storing it locked up .
Propiedades
IUPAC Name |
1-(bromomethyl)-2-chloro-4-fluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrClF/c8-4-5-1-2-6(10)3-7(5)9/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAUUDQVOPUKGJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)Cl)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrClF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50369351 | |
| Record name | 2-Chloro-4-fluorobenzyl bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50369351 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.47 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-fluorobenzyl bromide | |
CAS RN |
45767-66-6 | |
| Record name | 2-Chloro-4-fluorobenzyl bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50369351 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(bromomethyl)-2-chloro-4-fluorobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

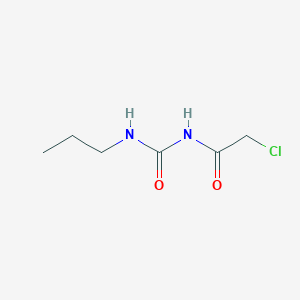
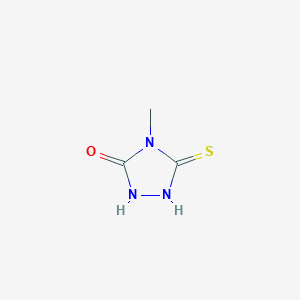
![[3-chloro-2-oxo-5-(trifluoromethyl)pyridin-1(2H)-yl]acetic acid](/img/structure/B1361993.png)
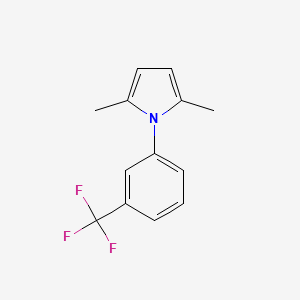
![3-Chloro-4-[(chloroacetyl)amino]phenyl thiocyanate](/img/structure/B1362002.png)
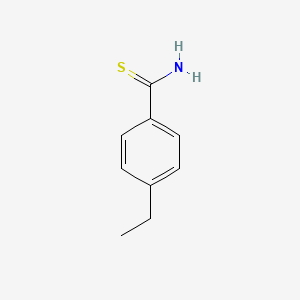
![2-chloro-N-[4-(4-ethoxyphenoxy)phenyl]acetamide](/img/structure/B1362021.png)
